molecular formula C21H27NO B1675119 Levomethadone CAS No. 125-58-6

Levomethadone

Cat. No. B1675119
CAS RN: 125-58-6
M. Wt: 309.4 g/mol
InChI Key: USSIQXCVUWKGNF-UHFFFAOYSA-N
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Description

Levomethadone is a long-acting opioid agonist used clinically to manage opioid dependency . It is the racemate of methadone and is twice as potent .


Synthesis Analysis

Highly efficient methods for the synthesis of levomethadone hydrochloride are provided starting from D-alanine . The synthesis employs low-cost, readily available chemicals and produces levomethadone in greater than 40% overall yield and greater than 99% enantiomeric excess .


Molecular Structure Analysis

Levomethadone has a molecular formula of C21H27NO . It belongs to the class of organic compounds known as diphenylmethanes, which are compounds containing a diphenylmethane moiety, consisting of a methane wherein two hydrogen atoms are replaced by two phenyl groups .


Chemical Reactions Analysis

Levomethadone is a 6-(dimethylamino)-4,4-diphenylheptan-3-one that has ®-configuration . It is the active enantiomer of methadone and its hydrochloride salt is used to treat adults who are addicted to drugs such as heroin .


Physical And Chemical Properties Analysis

Levomethadone has an average mass of 309.445 Da and a monoisotopic mass of 309.209259 Da .

Scientific Research Applications

  • Heroin Addiction Treatment : Levomethadone is significant in treating heroin addiction as an alternative to clinical withdrawal programs. It's crucial in therapy research, especially considering the high additional consumption of other substances like opiates, barbiturates, and benzodiazepines among users (Staak et al., 1993).

  • Pharmacokinetic and Pharmacodynamic Interactions : In outpatient maintenance therapy for intravenous heroin users, levomethadone's plasma levels are influenced by additional drug usage, liver function, and withdrawal symptoms. The interplay between levomethadone metabolism and consumption of other drugs like benzodiazepines and barbiturates is significant (Schall et al., 1996).

  • Genetic Polymorphisms Affecting Levomethadone : Genetic polymorphisms can modulate levomethadone's central nervous effects. Understanding these genetic modulators is vital for optimizing clinical levomethadone therapy (Lötsch et al., 2006).

  • Effect on Lymphocyte Subpopulations in HIV-Infected Patients : A study on the effect of Levomethadone on lymphocyte subpopulations (CD4/CD8) in HIV-infected heroin-addicted patients showed no significant change in lymphocyte amounts, despite overall clinical improvement (Hofmeister-Wagner et al., 1991).

  • maintenance therapy. The study revealed that patients' pain perception did not significantly differ from a drug-free control group and was not related to individual levomethadone plasma levels, indicating that even prolonged opioid consumption does not diminish dynamic analgesic responsiveness to levomethadone (Schall et al., 1996).
  • Antinociceptive Effects in Animals : Levomethadone's antinociceptive effects were studied in horses, showing that it induced a dose-dependent increase and prolongation of analgesia. This suggests its potential use in veterinary medicine for pain management (Dönselmann Im Sande et al., 2017).

  • Treatment Efficacy in Opioid Maintenance Therapy : A study assessing the efficacy and safety of levomethadone in male patients undergoing opioid-dependent maintenance therapy highlighted the importance of considering dosage adjustments and the presence of comorbidities (Maqoud et al., 2021).

  • Pharmacokinetic Interactions with Antimicrobial Agents : In drug-addicted AIDS patients, the pharmacokinetic interaction of antimicrobial agents with levomethadone is notable, particularly when treating HIV infection and associated diseases with drugs known to induce the liver microsomal enzyme system (Brockmeyer et al., 1991).

  • Analgesic Comparison in Cats After Surgery : A study comparing the analgesic effects of carprofen, buprenorphine, and levomethadone in cats following major orthopaedic surgery showed that levomethadone had similar analgesic effects to buprenorphine but caused central excitation in some cases (Möllenhoff et al., 2005).

  • Opioid Tolerance in Methadone Maintenance Treatment : A study on opioid tolerance in patients receiving long-term methadone maintenance treatment found significant correlations between dosage and duration of treatment for both racemic methadone and levomethadone, indicating ongoing tolerance development (Gutwinski et al., 2016).

Future Directions

Levomethadone is being studied for its safety profile and effectiveness in subjects under opioid maintenance treatment . The NIH HEAL Initiative is also conducting research on the use of weekly oral levomethadone for opioid use disorder .

properties

IUPAC Name

(6R)-6-(dimethylamino)-4,4-diphenylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSIQXCVUWKGNF-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016376
Record name Levomethadone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levomethadone

CAS RN

125-58-6
Record name Levomethadone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Levomethadone [INN]
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Record name Levomethadone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13515
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Record name Levomethadone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LEVOMETHADONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y75Z4E8NS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a 100 mL beaker equipped with a magnetic stir bar was charged methadone hydrochloride (3.0 g, 8.67 mmol) and water (30 g). Ammonium hydroxide (0.79 g, 22.6 mmol) was added to bring the pH to ˜9 (pH paper). The resulting solution was extracted with two 45 g portions of ethyl acetate and the combined organic layers were concentrated under reduced pressure at 40° C. The residue was dried under high vacuum to provide 2.2 g (82%) of a white solid which was analyzed by DSC (FIG. 1), FTIR (FIG. 2), PXRD (FIG. 3), and 1H-NMR (FIG. 4). The PXRD diffractogram was consisted with a crystalline product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Name
white solid
Yield
82%

Synthesis routes and methods II

Procedure details

Methadone (free base) was prepared for step B below by dissolving 10 grams of methadone hydrochloride in 100 mL of warm water at approximately 50° C. and crystallizing the free base out of solution by slowly adding 20 mL of a saturated aqueous potassium carbonate solution, pH 12.2 to the methadone hydrochloride solution with stirring. After crystallization was complete, the methadone crystals were filtered and redissolved in about 75 mL ethanol (ETOH). Following this the methadone was precipitated by the addition of 200 mL of water. The precipitate was filtered and dried in vacuo. The resulting yield of methadone was 8.79 g methadone or approximately 98%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Methadone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,330
Citations
S Gutwinski, N Schoofs, H Stuke, TG Riemer… - Harm reduction …, 2016 - Springer
… and levomethadone have not … levomethadone on tolerance development, we collected data on dosage and duration of MMT in patients receiving either methadone or levomethadone. …
Number of citations: 20 link.springer.com
BA Judson, WH Horns… - Clinical Pharmacology & …, 1976 - Wiley Online Library
use, clinic attendance, and dose changes on levomethadone … while patients were receiving levomethadone, but this larger … There appears to be no advantage in levomethadone over …
Number of citations: 43 ascpt.onlinelibrary.wiley.com
J Lötsch, C Skarke, J Wieting, BG Oertel… - Clinical …, 2006 - Wiley Online Library
… 0.075 mg/kg levomethadone. Plasma concentrations of levomethadone and its metabolites … judge the role of metabolites, the affinities of levomethadone and its metabolites at μ-opioid …
Number of citations: 105 ascpt.onlinelibrary.wiley.com
N Pittet, IDG Salamun, O Simon, M Hachaichi… - 2017 - ejhp.bmj.com
… levomethadone bottle in orange; slow release oral morphine (SROM) in yellow); once the prescriber wants to change from methadone to levomethadone … use of levomethadone in the …
Number of citations: 2 ejhp.bmj.com
R Schuster, A Kleimann, MK Rehme… - European archives of …, 2017 - Springer
Brain-derived neurotrophic factor (BDNF) appears to play a crucial role in the reward response to drugs such as heroin. The primary objective of the present study was to examine …
Number of citations: 29 link.springer.com
U Schatzmann, S Armbruster, F Stucki… - Journal of Veterinary …, 2001 - Wiley Online Library
… Butorphanol and levomethadone increased the nociceptive threshold and prolonged … levomethadone was registered. It is concluded that the addition of butorphanol or levomethadone …
Number of citations: 78 onlinelibrary.wiley.com
T Sprenger, CL Seifert, M Miederer… - Journal of …, 2008 - search.proquest.com
Sirs: cluster headache (CH) is a disabling primary headache syndrome. We describe a patient suffering from chronic CH in whom preventive drugs were lacking a sufficient effect. In …
Number of citations: 16 search.proquest.com
C Baschirotto, K Lehmann, S Kuhn, J Reimer… - Journal of …, 2020 - Elsevier
… , levomethadone and … , from levomethadone 801.0 mg/day and from buprenorphine 626.7 mg/day. Average conversion ratio racemic methadone to SROM was 1:11.8, levomethadone to …
Number of citations: 13 www.sciencedirect.com
U Verthein, R Ullmann, A Lachmann, A Düring… - Drug and alcohol …, 2005 - Elsevier
… However, patients treated with levomethadone tended to feel less withdrawal symptoms … procedure when changing from levomethadone to racemic d,l-methadone or vice versa. …
Number of citations: 30 www.sciencedirect.com
A Möllenhoff, I Nolte, S Kramer - Journal of Veterinary Medicine …, 2005 - Wiley Online Library
… analgesics, while the analgesic effect of levomethadone was similar to that of buprenorphine… levomethadone; in addition, symptoms of central excitation were noted with levomethadone. …
Number of citations: 70 onlinelibrary.wiley.com

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